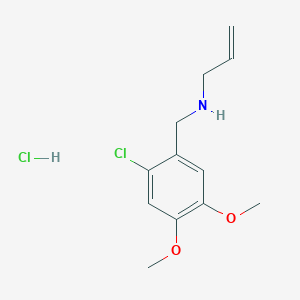![molecular formula C21H25NO3 B4395753 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4395753.png)
2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Overview
Description
2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as SCH 5472, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to possess a unique pharmacological profile.
Mechanism of Action
The exact mechanism of action of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 is not fully understood. However, it has been shown to act as a selective dopamine D2 receptor antagonist. Additionally, 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex, which may contribute to its antipsychotic activity. Additionally, 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has been shown to increase serotonin and norepinephrine levels in the brain, which may contribute to its antidepressant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
One advantage of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 is its potent antipsychotic activity. Additionally, 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has been shown to possess antidepressant and anxiolytic properties, making it a potential treatment for mood disorders. However, one limitation of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 is its relatively low selectivity for dopamine D2 receptors, which may contribute to its side effects.
Future Directions
There are several future directions for research on 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could investigate the potential of 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 as a treatment for drug addiction. Finally, future research could investigate the development of more selective dopamine D2 receptor antagonists with fewer side effects than 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472.
Conclusion:
In conclusion, 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antipsychotic, antidepressant, and anxiolytic properties. While 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has some limitations, it has the potential to be a valuable treatment option for several psychiatric disorders. Future research on 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 and related compounds could lead to the development of more effective treatments with fewer side effects.
Scientific Research Applications
2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antipsychotic activity and has been investigated as a potential treatment for schizophrenia. Additionally, 2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide 5472 has been shown to possess antidepressant and anxiolytic properties, making it a potential treatment for mood disorders.
properties
IUPAC Name |
2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-18-12-8-11-17(19(18)25-2)20(23)22-15-21(13-6-7-14-21)16-9-4-3-5-10-16/h3-5,8-12H,6-7,13-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGRWALPYMTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4395681.png)

![1-methyl-14-phenyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B4395689.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4395691.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4395700.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)



![N-(3,4-dimethylphenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395736.png)
![N-[3-(allyloxy)phenyl]-4-bromobenzamide](/img/structure/B4395744.png)
![methyl 2-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4395761.png)
